[4-(4-chlorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl](4-ethoxyphenyl)methanone
CAS No.: 1114872-13-7
Cat. No.: VC4269791
Molecular Formula: C23H18ClNO4S
Molecular Weight: 439.91
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1114872-13-7 |
|---|---|
| Molecular Formula | C23H18ClNO4S |
| Molecular Weight | 439.91 |
| IUPAC Name | [4-(4-chlorophenyl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-(4-ethoxyphenyl)methanone |
| Standard InChI | InChI=1S/C23H18ClNO4S/c1-2-29-19-13-7-16(8-14-19)23(26)22-15-25(18-11-9-17(24)10-12-18)20-5-3-4-6-21(20)30(22,27)28/h3-15H,2H2,1H3 |
| Standard InChI Key | KETRRTIIVDBXNG-UHFFFAOYSA-N |
| SMILES | CCOC1=CC=C(C=C1)C(=O)C2=CN(C3=CC=CC=C3S2(=O)=O)C4=CC=C(C=C4)Cl |
Introduction
Structural Characteristics
The molecular formula for this compound is
, and its structure features a benzothiazine core characterized by a fused benzene and thiazine ring. The presence of the 4-chlorophenyl group and the 4-ethoxyphenyl group enhances its chemical reactivity, while the dioxido moiety contributes to its biological activity.
Synthesis Methods
The synthesis of 4-(4-chlorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone typically involves multi-step organic reactions:
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Formation of Benzothiazine Core: The initial step may involve cyclization reactions between appropriate thioketones and aromatic aldehydes.
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Introduction of Functional Groups: Subsequent steps include halogenation and etherification to incorporate the chlorophenyl and ethoxyphenyl groups.
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Dioxido Formation: The dioxido group can be introduced via oxidation reactions using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reaction Conditions
Typical reaction conditions include:
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Solvents: Dimethylformamide (DMF), dichloromethane (DCM).
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Catalysts: Palladium or copper salts may be utilized to facilitate specific transformations.
Biological Activities
Research indicates that benzothiazine derivatives exhibit a range of biological activities, including:
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Antimicrobial Properties: Many derivatives show significant antibacterial and antifungal effects.
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Anticancer Activity: Preliminary studies suggest potential in inhibiting cancer cell proliferation through various mechanisms.
Mechanism of Action
The biological activity is often linked to the compound's ability to interact with biological macromolecules such as enzymes or receptors:
| Activity Type | Mechanism Description |
|---|---|
| Antimicrobial | Inhibition of cell wall synthesis or function |
| Anticancer | Induction of apoptosis in cancer cells |
Applications in Medicinal Chemistry
The unique properties of 4-(4-chlorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone position it as a candidate for various therapeutic applications:
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Drug Development: Potential lead compound for developing new antibiotics or anticancer agents.
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Pharmaceutical Research: Investigated for its pharmacokinetic properties and interaction with biological targets.
Comparative Analysis with Similar Compounds
A comparison with other benzothiazine derivatives highlights its uniqueness:
| Compound Name | Structure Features | Biological Activity | Uniqueness |
|---|---|---|---|
| Benzothiazine | Basic benzothiazine structure | Antimicrobial | Less complex than target compound |
| 2-Amino-benzothiazole | Amino group on benzothiazole | Anticancer | Different substituents affect activity |
| 5-Methylbenzothiazole | Methyl group addition | Anti-inflammatory | Structural variation impacts solubility |
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